molecular formula C20H18ClNO4 B2784048 (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-36-9

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2784048
CAS No.: 623116-36-9
M. Wt: 371.82
InChI Key: BWNONJJANWIWRA-WQRHYEAKSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, benzofuran derivatives are often synthesized through various methods such as the condensation of salicylaldehydes with α-haloketones or the cyclization of 2-haloaryl alkynones . The carbamate group could potentially be introduced through a reaction with diethylcarbamoyl chloride.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have shown biological activity such as anticancer, antimicrobial, and anti-inflammatory effects .

Future Directions

The future directions for this compound would likely depend on its intended use and its demonstrated properties. If it shows promising biological activity, it could be further studied for potential medicinal applications. Alternatively, if it has interesting optical properties, it could be studied for use in materials science .

Properties

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNONJJANWIWRA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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